(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate
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Overview
Description
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been reported to exhibit a wide variety of biological properties . They have been found to interact with various targets such as cyclo-oxygenase-2 (COX-2) and protein kinase B/Akt .
Mode of Action
Some indazole derivatives have been reported to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . Another series of substituted-1H-indazoles exhibited potent inhibitory activities on protein kinase B/Akt .
Biochemical Pathways
For instance, some indazole derivatives inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate typically involves the reaction of 2-methyl-2H-indazole with formaldehyde and subsequent treatment with oxalic acid to form the hemioxalate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of indazole, which can be further utilized in pharmaceutical research .
Scientific Research Applications
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is utilized in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2H-indazole): A precursor in the synthesis of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate.
(2-Methyl-2H-indazol-5-yl)methanol: Another derivative of 2-methyl-2H-indazole with different functional groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hemioxalate form enhances its solubility and stability, making it more suitable for various research applications .
Properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVUUKVAZXHVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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